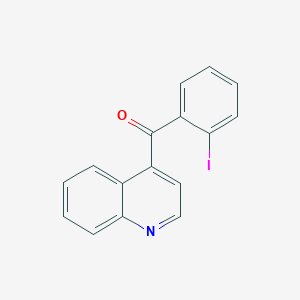
4-(2-Iodobenzoyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
科学的研究の応用
1. Biochemistry and Medicine Applications
Quinoline derivatives, including compounds like 4-(2-Iodobenzoyl)quinoline, are known for their role as efficient fluorophores. They are extensively utilized in biochemistry and medicine, particularly in the study of various biological systems. Their significance is highlighted in DNA fluorophores based on fused aromatic systems, which are vital for more sensitive and selective compounds (Aleksanyan & Hambardzumyan, 2013).
2. Antimicrobial and Antitubercular Activities
A study on quinoline-based 1,3,4-oxadiazole derivatives, which can be related to 4-(2-Iodobenzoyl)quinoline, revealed their potential in antimicrobial, antifungal, antitubercular, and antimalarial activities. This underlines the broad spectrum of biological activities these compounds can offer (Ladani & Patel, 2015).
3. Nonlinear Optical (NLO) Properties
Quinoline derivatives are also studied for their nonlinear optical (NLO) properties. Such studies are crucial for the development of materials for photonic and optoelectronic applications. The research on the molecular structure and spectroscopic characterization of similar quinoline compounds provides insights into their potential use in these fields (Wazzan, Al-Qurashi, & Faidallah, 2016).
4. Environmental Friendly Synthesis
The synthesis of quinoline derivatives, including those structurally similar to 4-(2-Iodobenzoyl)quinoline, has been explored through environmentally friendly methodologies. This is significant in reducing the environmental impact of chemical synthesis processes (Trilleras et al., 2017).
特性
IUPAC Name |
(2-iodophenyl)-quinolin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10INO/c17-14-7-3-1-6-13(14)16(19)12-9-10-18-15-8-4-2-5-11(12)15/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFVQXOIDVDXIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC=CC=C3I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Iodobenzoyl)quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1406212.png)

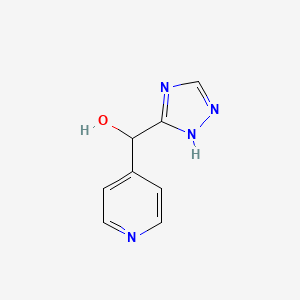

![1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1406219.png)
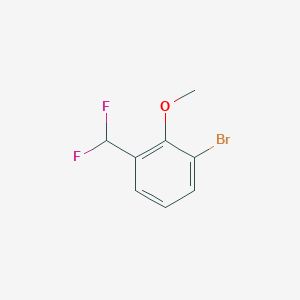
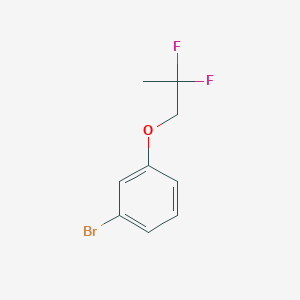
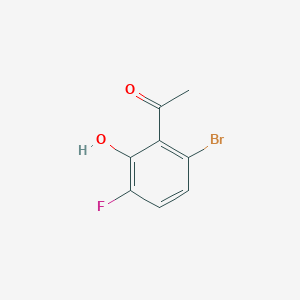
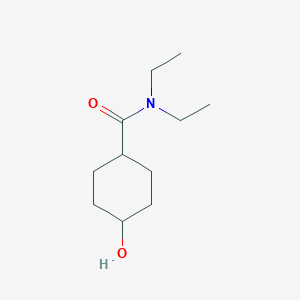

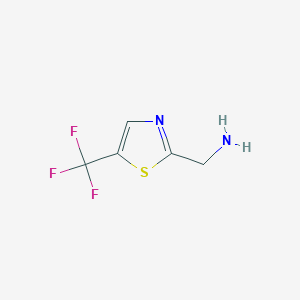
![2-{1-[4-(Benzyloxy)phenyl]-N-methylformamido}acetic acid](/img/structure/B1406231.png)
